molecular formula C15H13N3O3 B5702141 4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5702141
M. Wt: 283.28 g/mol
InChI Key: WTOJPVYQSDMENI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves cyclocondensation reactions, which have been efficiently carried out by reacting appropriate acrylohydrazides with triethyl orthoesters in the presence of glacial acetic acid, producing a series of novel 5-substituted 2-[2-(pyridyl)ethenyl]-1,3,4-oxadiazoles identified through spectroscopic methods (Kudelko, Jasiak, & Ejsmont, 2014).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds have been conducted using single crystal X-ray diffraction, revealing detailed insights into the spatial arrangements and confirming the structures of synthesized compounds. These studies are crucial for understanding the molecular basis of the compound's properties and reactivity (Shen et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of oxadiazole derivatives have been explored through various studies, highlighting their potential in bioorganic and medicinal chemistry. For instance, antimycobacterial activity has been observed in certain 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine derivatives, indicating the significance of the oxadiazole moiety in biological activity (Navarrete-Vázquez et al., 2007).

Physical Properties Analysis

The study of physical properties, such as thermal behavior and density, is crucial for the practical application of these compounds. A fused, tricyclic pyridine-based energetic material exhibited a high density and good detonation properties, underscoring the importance of structural analysis in predicting material performance (Ma et al., 2018).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, including their photophysical, electrochemical properties, and interactions with various molecules, have been extensively studied. These investigations reveal the complex interplay of structural features with chemical reactivity and stability, providing a foundation for further development of oxadiazole-based compounds for diverse applications (Golla et al., 2020).

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-19-12-4-3-11(9-13(12)20-2)15-17-14(18-21-15)10-5-7-16-8-6-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOJPVYQSDMENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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